molecular formula C21H38N2O7Si2 B1589185 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine CAS No. 69304-38-7

3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine

Cat. No. B1589185
CAS RN: 69304-38-7
M. Wt: 486.7 g/mol
InChI Key: KKLQDUCRZCCKHG-VBSBHUPXSA-N
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Description

3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine, also known as 3',5'-O-(TIPDU), is an important synthetic nucleoside analogue that has been used in a variety of scientific research applications. It is a derivative of uridine, a naturally occurring nucleoside found in RNA and DNA, and is characterized by its unique structural properties. 3',5'-O-(TIPDU) has been used in a range of studies, including those related to the synthesis of nucleic acids, nucleic acid-based drug delivery, and gene regulation.

Scientific Research Applications

Catalysis and Isomerization

  • Effective Isomerization : Trimethylsilyl trifluoromethanesulfonate catalyzes effective isomerization of 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)nucleosides into 2',3'-O-(tetraisopropyldisiloxane-1,3-diyl)-derivatives, which can be obtained in yields of 55-90% (Kulikova et al., 2008).

Synthesis and Characterization

  • Synthesis of Ladder and Cage Silsesquioxanes : The compound is used as a precursor for cage and ladder siloxanes, showcasing its utility in creating complex molecular structures (Unno et al., 2000).
  • Synthesis of Novel Hydroxyester Disiloxanes : Its derivatives have been synthesized and used in creating poly(siloxane-urethane) copolymers with unique properties (Pusztai et al., 2012).

Nucleoside Derivative Reactions

  • Protecting Group Transfer in Nucleosides : The compound plays a role in the formation of N3-alkyl-2'-O-benzoyl uridine derivatives through alkylation with various alkyl iodides (Zhu et al., 2002).
  • Reduction of Ribonucleosides : It is used in the selective protection of hydroxyl groups in ribonucleosides, contributing to the conversion of ribonucleosides into deoxyribonucleosides (Robins & Wnuk, 2005).

Metal Ion-Binding Properties

  • Binding with Metal Ions : This compound's derivatives exhibit distinct metal ion-binding properties, which is significant in understanding the chemical behavior of nucleosides in various environments (Knobloch et al., 2005).

properties

IUPAC Name

1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N2O7Si2/c1-12(2)31(13(3)4)27-11-16-19(29-32(30-31,14(5)6)15(7)8)18(25)20(28-16)23-10-9-17(24)22-21(23)26/h9-10,12-16,18-20,25H,11H2,1-8H3,(H,22,24,26)/t16-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLQDUCRZCCKHG-VBSBHUPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N2O7Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440591
Record name 1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine

CAS RN

69304-38-7
Record name 3′,5′-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]uridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69304-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
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3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
Reactant of Route 3
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
Reactant of Route 4
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
Reactant of Route 5
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
Reactant of Route 6
3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine

Citations

For This Compound
5
Citations
HMP Chui, M Meroueh, SA Scaringe… - Bioorganic & medicinal …, 2002 - Elsevier
The synthesis of a 5′-O-BzH-2′-O-ACE-protected-3-methyluridine phosphoramidite is reported [BzH, benzhydryloxy-bis(trimethylsilyloxy)silyl; ACE, bis(2-acetoxyethoxy)methyl]. The …
Number of citations: 20 www.sciencedirect.com
V Tähtinen, L Granqvist, P Virta - Bioorganic & Medicinal Chemistry, 2015 - Elsevier
Neomycin-conjugated homopyrimidine oligo 2′-deoxyribonucleotides have been synthesized on a solid phase and their potential as triplex forming oligonucleotides (TFOs) with DNA-…
Number of citations: 11 www.sciencedirect.com
JP Desaulniers - 2005 - search.proquest.com
Over 100 different natural nucleic acid modifications are present in nature. In the first part of this thesis work (Chapters 1--4), the focus is directed on studying the most common type of …
Number of citations: 3 search.proquest.com
D Honcharenko, CSJ Rocha, KE Lundin… - Nucleic acid …, 2022 - liebertpub.com
2′-O-(N-(Aminoethyl)carbamoyl)methyl (2′-O-AECM)-modified oligonucleotides (ONs) and their mixmers with 2′-O-methyl oligonucleotides (2′-OMe ONs) with phosphodiester …
Number of citations: 4 www.liebertpub.com
U Hennecke, D Kuch, T Carell - Synthesis, 2007 - thieme-connect.com
Palladium-catalyzed cross-coupling reactions of tin and zinc nucleophiles with arylsulfonates of pyrimidine nucleosides have been achieved to give a wide range of 4-C-substituted …
Number of citations: 4 www.thieme-connect.com

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